molecular formula C8H8ClNO3 B13195233 1-(Chloromethoxy)-2-methyl-3-nitrobenzene

1-(Chloromethoxy)-2-methyl-3-nitrobenzene

Cat. No.: B13195233
M. Wt: 201.61 g/mol
InChI Key: GUQKWTFPXPDAHK-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-methyl-3-nitrobenzene is an organic compound characterized by the presence of a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethoxy)-2-methyl-3-nitrobenzene typically involves the chloromethylation of 2-methyl-3-nitrophenol. This reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Chloromethoxy)-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride (SnCl₂) in hydrochloric acid.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethoxy)-2-methyl-3-nitrobenzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory effects.

    Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)-2-methyl-3-nitrobenzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-(Chloromethoxy)-2-methyl-3-nitrobenzene can be compared with similar compounds such as:

    1-(Chloromethoxy)-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.

    2-Chloro-1-methoxy-4-nitrobenzene: The position of the chloro and methoxy groups is different, leading to variations in chemical behavior.

    1-(Chloromethoxy)-2-nitrobenzene: Similar structure but without the methyl group, which can influence its physical and chemical properties.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethoxy)-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-7(10(11)12)3-2-4-8(6)13-5-9/h2-4H,5H2,1H3

InChI Key

GUQKWTFPXPDAHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCCl)[N+](=O)[O-]

Origin of Product

United States

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